molecular formula C18H26N4O2 B2755796 4-ethyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide CAS No. 941902-25-6

4-ethyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide

Cat. No.: B2755796
CAS No.: 941902-25-6
M. Wt: 330.432
InChI Key: JPBNIGPRGQPDDT-UHFFFAOYSA-N
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Description

4-ethyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole core, a piperazine ring, and a methoxyethyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Piperazine Ring: The indole derivative is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine-indole intermediate.

    Introduction of the Methoxyethyl Group: The final step involves the alkylation of the piperazine nitrogen with 2-methoxyethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

4-ethyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. As a Bcl-2 inhibitor, it binds to the Bcl-2 protein, disrupting its function and promoting apoptosis in cancer cells . This interaction occurs through the compound’s ability to mimic the BH3 domain of pro-apoptotic proteins, thereby inhibiting the anti-apoptotic activity of Bcl-2.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide
  • This compound
  • This compound

Uniqueness

This compound stands out due to its specific structural features, such as the combination of an indole core and a piperazine ring, which confer unique chemical reactivity and biological activity. Its ability to inhibit Bcl-2 protein makes it a valuable compound in cancer research and potential therapeutic applications .

Properties

IUPAC Name

4-ethyl-N-[1-(2-methoxyethyl)indol-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-3-20-8-10-21(11-9-20)18(23)19-16-14-22(12-13-24-2)17-7-5-4-6-15(16)17/h4-7,14H,3,8-13H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBNIGPRGQPDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)NC2=CN(C3=CC=CC=C32)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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